molecular formula C11H19NO2 B14039551 Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate

Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate

Cat. No.: B14039551
M. Wt: 197.27 g/mol
InChI Key: ZVKIAQSXZRBUHF-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate is a compound that features a tert-butyl ester group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester group.

    Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or borane for hydroboration are commonly used.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or boronated derivatives.

Scientific Research Applications

Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both the tert-butyl ester and vinyl groups in this compound makes it unique, offering distinct reactivity and potential applications compared to other similar compounds.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-5-8-6-7-9(12-8)10(13)14-11(2,3)4/h5,8-9,12H,1,6-7H2,2-4H3/t8-,9+/m1/s1

InChI Key

ZVKIAQSXZRBUHF-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@H](N1)C=C

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(N1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.